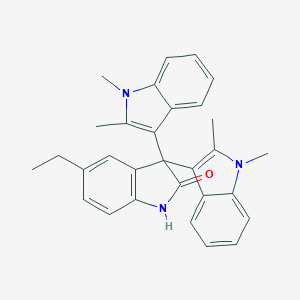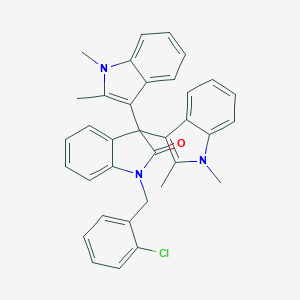![molecular formula C31H35N3 B307480 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline, also known as DMEA, is a chemical compound that has been widely used in scientific research. It belongs to the family of bis-indole derivatives and has been found to have various biochemical and physiological effects.
科学研究应用
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline has been used in various scientific research applications, such as cancer research, neuroprotection, and photodynamic therapy. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been used in photodynamic therapy to selectively target cancer cells and induce cell death.
作用机制
The mechanism of action of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline is not fully understood, but it has been suggested that it acts as a DNA intercalator and disrupts the DNA replication process. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can lead to cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. It has been shown to reduce the production of ROS and inhibit the activity of inflammatory cytokines. This compound has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One advantage of using 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline in lab experiments is its high potency and selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the mechanism of action of this compound in more detail, particularly its interaction with DNA and topoisomerase II. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials for cancer therapy.
合成方法
The synthesis of 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline involves the reaction of 4-nitro-N,N-diethylaniline with 1,2-dimethylindole in the presence of a reducing agent such as iron powder. The nitro group of 4-nitro-N,N-diethylaniline is reduced to an amino group, which then reacts with 1,2-dimethylindole to form this compound. The synthesis method has been optimized to improve the yield and purity of this compound.
属性
分子式 |
C31H35N3 |
|---|---|
分子量 |
449.6 g/mol |
IUPAC 名称 |
4-[bis(1,2-dimethylindol-3-yl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C31H35N3/c1-7-34(8-2)24-19-17-23(18-20-24)31(29-21(3)32(5)27-15-11-9-13-25(27)29)30-22(4)33(6)28-16-12-10-14-26(28)30/h9-20,31H,7-8H2,1-6H3 |
InChI 键 |
NTZXWBHCXSYSNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)C)C)C4=C(N(C5=CC=CC=C54)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4,6-dichlorophenyl methyl ether](/img/structure/B307399.png)

![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)